

Spectral characterization of Panacyl bromide (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: Panacyl bromide

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Spectral Characterization of Phenacyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characterization of Phenacyl bromide (C_8H_7BrO), a versatile reagent in organic synthesis and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

Phenacyl bromide, also known as 2-bromo-1-phenylethanone, is a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds. Its reactivity is centered around the α -bromoketone functional group. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a comprehensive summary of its 1H NMR, ^{13}C NMR, IR, and MS spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Phenacyl bromide, both 1H and ^{13}C NMR provide distinct signals that correspond to the different chemical environments of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of Phenacyl bromide is characterized by signals in both the aromatic and aliphatic regions. The methylene protons adjacent to the bromine and carbonyl groups are significantly deshielded, appearing as a singlet, while the aromatic protons exhibit a complex multiplet pattern.

Table 1: ¹H NMR Chemical Shift Data for Phenacyl Bromide

Protons	Chemical Shift (δ, ppm)	Multiplicity
-CH ₂ Br	4.47	Singlet
Aromatic H	7.50	Triplet
Aromatic H	7.59-7.66	Multiplet
Aromatic H	7.28-7.46	Multiplet

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectral Data

The ¹³C NMR spectrum of Phenacyl bromide shows distinct resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

Table 2: ¹³C NMR Chemical Shift Data for Phenacyl Bromide

Carbon	Chemical Shift (δ, ppm)
C=O	191.0
C (ipso)	134.1
C (para)	133.8
C (ortho)	128.9
C (meta)	128.8
-CH ₂ Br	31.1

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Phenacyl bromide is dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for Phenacyl Bromide

Functional Group	Wavenumber (cm^{-1})	Intensity
C=O (carbonyl) stretch	~1690	Strong
C-H (aromatic) stretch	~3060	Medium
C-C (aromatic) stretch	~1595, 1450	Medium-Strong
C-Br stretch	690-515	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique used for the analysis of small organic molecules like Phenacyl bromide.

Table 4: Major Fragments in the Mass Spectrum of Phenacyl Bromide

m/z	Fragment Ion
198/200	$[\text{M}]^+$ (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
105	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M^+ and $\text{M}+2$).^[1] The base peak is typically the benzoyl cation at m/z 105.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for Phenacyl bromide.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of Phenacyl bromide in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:[2]

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher field instrument.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2 seconds.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):[3]

- Dissolve a small amount of Phenacyl bromide in a volatile solvent like dichloromethane.
- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Acquisition:

- Obtain a background spectrum of the clean salt plate.
- Place the sample-coated salt plate in the spectrometer and acquire the sample spectrum.
- The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Mass Spectrometry

Sample Introduction:

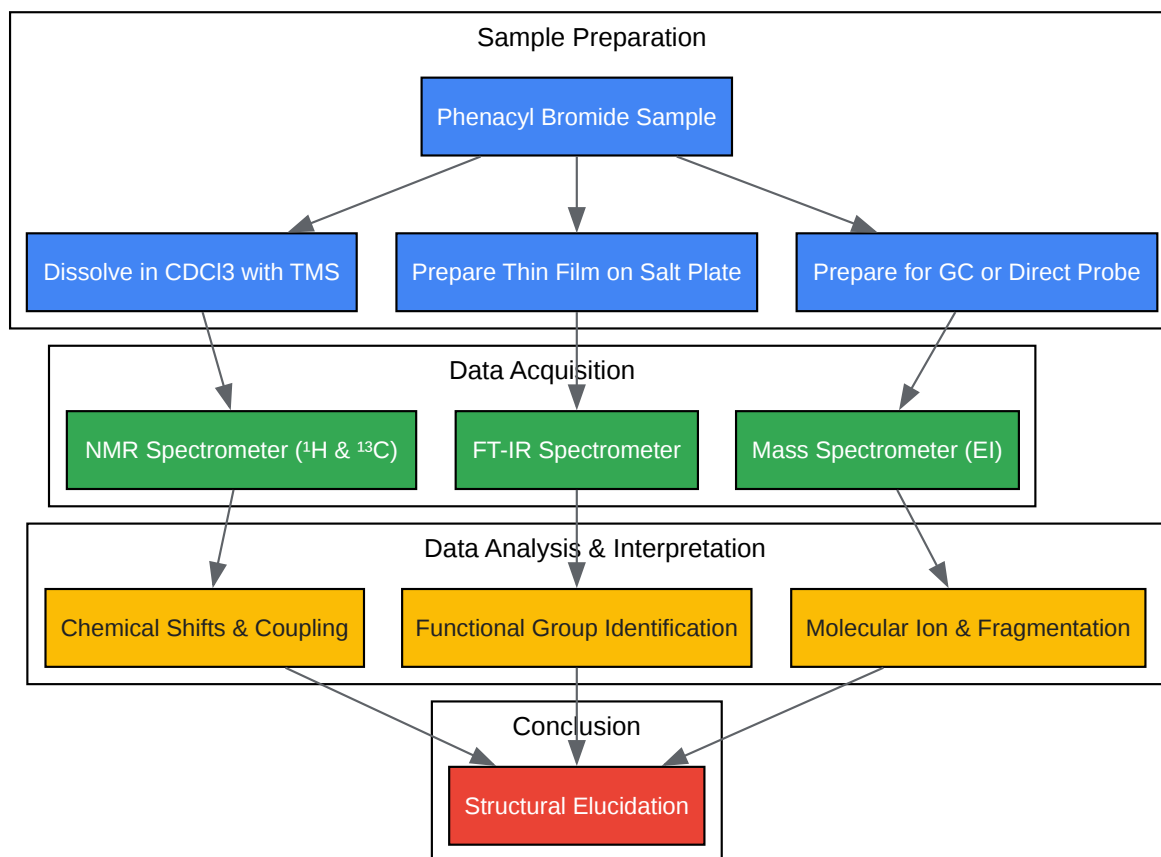
- The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[\[4\]](#)

Electron Ionization (EI) Conditions:[\[5\]](#)[\[6\]](#)

- Ionization Energy: 70 eV.[\[4\]](#)[\[6\]](#)
- Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of an organic compound like Phenacyl bromide.



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Caption: Workflow for the spectral characterization of Phenacyl bromide.

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